2-Hydroxyethyl acrylate
Overview
Description
2-Hydroxyethyl acrylate is an organic compound with the chemical formula C5H8O3. It is a clear, colorless liquid that is widely used in the production of various polymers, including hydrogels, coatings, adhesives, and thermosets. The compound is known for its dual functionality, containing both a polymerizable acrylic group and a terminal hydroxy group, which makes it highly versatile in material synthesis .
Mechanism of Action
Target of Action
2-Hydroxyethyl Acrylate (HEA) is a monomer that is widely used in the field of material synthesis for the production of various types of polymers . Its primary targets are the monomers with which it copolymerizes, resulting in a wide range of polymer properties and applications .
Mode of Action
HEA has dual functionality containing a polymerizable acrylic group and a terminal hydroxy group . It copolymerizes with a variety of monomers, forming polymers with diverse properties . For instance, it can be used to synthesize amphiphilic block copolymers by nitroxide mediated living radical polymerization .
Biochemical Pathways
The traditional manufacturing process of HEA involves the reaction of ethylene oxide with acrylic acid in the presence of a metal catalyst . The resultant polymers are used in coatings, sealants, adhesives, and elastomers among other applications .
Result of Action
The resultant polymers from HEA copolymerization have a wide range of applications. For instance, they can be used in the production of hydrogels, which are highly absorbent and can be used in wound dressings, contact lenses, drug delivery systems, and other biomedical applications .
Action Environment
The polymerization of HEA is catalyzed by heat, light, and peroxides, and inhibited by stabilizers such as the monomethyl ether of hydroquinone or hydroquinone itself . These phenolic inhibitors are only effective in the presence of oxygen . Therefore, the environment plays a crucial role in the action of HEA. It must always be stored under air, and never under inert gases . The presence of oxygen is required for the stabilizer to function effectively .
Biochemical Analysis
Biochemical Properties
2-Hydroxyethyl acrylate plays a significant role in biochemical reactions. It is used as a monomer in the synthesis of polymer-encapsulated pigments through emulsion polymerization . The polymer-encapsulated pigments are synthesized with aqueous dispersions of the pigments, monomers (including this compound), and an initiator .
Cellular Effects
This compound has been used to create hydrogels for biomedical applications . These hydrogels, based on this compound, have been synthesized through in situ polymerization of high-concentration this compound monomers under persistent agitation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its dual functionality containing a polymerizable acrylic group and a terminal hydroxy group . It is used to make emulsion polymers along with other monomers and the resultant resins are used in coatings, sealants, adhesives and elastomers and other applications .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound-based hydrogels reach high conversions (>90%) in short times (<60 min) with excellent molecular weight distribution . This suggests that this compound can effectively control the rate of the reaction, making it suitable for laboratory applications .
Metabolic Pathways
It is known that this compound is used in the synthesis of polymers, suggesting that it may be involved in polymerization reactions .
Subcellular Localization
Given its role in the synthesis of polymers, it may be localized in areas of the cell where polymerization reactions occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl acrylate is typically synthesized through the reaction of ethylene oxide with acrylic acid in the presence of a metal catalyst. This process involves the addition of ethylene oxide to acrylic acid, resulting in the formation of this compound . The reaction conditions often include maintaining a controlled temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using high-purity raw materials and advanced distillation techniques to remove impurities. The process involves the use of thin film evaporation and vacuum distillation to achieve high purity levels . The industrial production methods are designed to be scalable and economically viable, ensuring a consistent supply of high-quality this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: It readily copolymerizes with other monomers such as acrylic acid, methacrylates, acrylonitrile, and vinyl compounds to form a wide range of polymers.
Addition Reactions: The hydroxy group in this compound can participate in addition reactions with organic and inorganic compounds.
Common Reagents and Conditions:
Polymerization: Initiators such as potassium persulfate or azobisisobutyronitrile are commonly used in emulsion polymerization.
Addition Reactions: Various cross-linking agents can react with the hydroxy group to form complex polymer networks.
Major Products:
Scientific Research Applications
2-Hydroxyethyl acrylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
(Hydroxyethyl)methacrylate: Similar to 2-Hydroxyethyl acrylate but with a methacrylate group instead of an acrylate group.
Acrylic acid: A simpler compound with a similar acrylic group but without the hydroxyethyl functionality.
Uniqueness: this compound is unique due to its dual functionality, which allows it to participate in a wide range of polymerization and addition reactions. This versatility makes it a valuable compound in the synthesis of advanced materials with diverse applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-hydroxyethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIGHNLMNHATMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Record name | HYDROXYETHYLACRYLATE | |
Source | CAMEO Chemicals | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26403-58-7, 26022-14-0, 9051-31-4 | |
Record name | Polyethylene glycol monoacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26403-58-7 | |
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Record name | Hydroxyethyl acrylate polymer | |
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Record name | Polyethylene glycol monoacrylate homopolymer | |
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DSSTOX Substance ID |
DTXSID2022123 | |
Record name | 2-Hydroxyethyl acrylate | |
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Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Boiling Point |
greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Flash Point |
214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c. | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Solubility |
In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible | |
Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Density |
1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Vapor Density |
Vapors heavier than air, Relative vapor density (air = 1): 4.0 | |
Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Vapor Pressure |
0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0 | |
Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Impurities |
96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w | |
Record name | 2-Hydroxyethyl acrylate | |
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Color/Form |
Liquid, Clear colorless liquid | |
CAS No. |
818-61-1 | |
Record name | HYDROXYETHYLACRYLATE | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |
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Record name | 2-Hydroxyethyl acrylate | |
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Record name | 2-hydroxyethyl acrylate | |
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Record name | 2-HYDROXYETHYL ACRYLATE | |
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Melting Point |
-76 °F (USCG, 1999), -60.2 °C | |
Record name | HYDROXYETHYLACRYLATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
Q1: What is 2-Hydroxyethyl Acrylate (HEA) and what is its primary application?
A: this compound (HEA) is a hydrophilic acrylic monomer known for its use in producing various polymers and hydrogels. [] It is commonly employed in pressure-sensitive adhesives, coatings, and biomedical applications due to its ability to impart desirable properties like water solubility, flexibility, and biocompatibility. [, , , ]
Q2: How does the concentration of HEA affect the properties of cationic poly(vinyl acetate-butyl acrylate-2-hydroxyethyl acrylate) (Poly(VAc-BA-HEA)) terpolymer latexes?
A2: Increasing the concentration of HEA in Poly(VAc-BA-HEA) terpolymer latexes has a significant impact on their properties:
- Particle Size: Increasing HEA concentration leads to a decrease in particle size of the latexes. []
- Viscosity: The viscosity of the latexes increases with increasing HEA concentration. []
- Water Absorption: Higher HEA concentration results in increased water absorption by the latexes. []
Q3: What is the impact of HEA content on the glass transition temperature (Tg) of acrylic pressure-sensitive adhesives?
A: Research indicates that increasing the content of this compound in acrylic pressure-sensitive adhesives leads to a decrease in the glass transition temperature (Tg). []
Q4: Can HEA be used to modify the properties of other polymers?
A: Yes, HEA can be grafted onto other polymers to modify their properties. For example, grafting HEA onto cornstarch has been shown to improve its adhesion to cotton fibers in sizing applications. [] The grafting of HEA branches onto cornstarch also enhances film flexibility, reduces brittleness, and improves the abrasion resistance of yarns. []
Q5: How does the incorporation of HEA affect the biocompatibility of poly(this compound) (PHEA) hydrogels?
A: The addition of silica to PHEA/silica composite hydrogels containing aspirin was found to improve the biocompatibility of the PHEA component. [] This suggests that modifying PHEA with other materials can influence its interaction with biological systems.
Q6: Are there any safety concerns regarding the use of HEA?
A: While HEA is widely used in various applications, it's important to note that it exhibits cytotoxicity at higher concentrations. Studies on RAW264.7 cells showed that this compound was the most cytotoxic among the tested (meth)acrylates and cinnamates, with a 50% lethal cytotoxic concentration (LC50) of 0.2-0.5 mM. [] Proper handling and processing techniques are crucial to mitigate potential risks associated with HEA exposure.
Q7: What is the molecular formula and weight of HEA?
A7: The molecular formula of this compound is C5H8O3, and its molecular weight is 116.12 g/mol.
Q8: What spectroscopic techniques are commonly used to characterize HEA and its polymers?
A8: Researchers frequently employ several spectroscopic techniques to analyze HEA and its derivatives:
- Fourier Transform Infrared Spectroscopy (FTIR): This method helps identify specific functional groups present in the molecule and is useful for confirming the success of polymerization reactions and characterizing polymer blends. [, , , , ]
- Nuclear Magnetic Resonance (NMR): This technique provides detailed information about the structure and composition of HEA-containing polymers, including copolymer composition and sequence distribution. [, , , ]
Q9: Can HEA be polymerized using controlled radical polymerization techniques?
A9: Yes, HEA has been successfully polymerized using controlled radical polymerization techniques, including:
- Atom Transfer Radical Polymerization (ATRP): This method allows for the synthesis of well-defined PHEA with controlled molecular weight and low dispersity. [, , , ]
- Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This technique also enables the controlled polymerization of HEA, producing polymers with specific chain lengths and narrow molecular weight distributions. [, , , ]
- Nitroxide-Mediated Polymerization (NMP): This method provides control over the polymerization process, allowing for the synthesis of PHEA with predetermined molecular weights and narrow polydispersities. [, , ]
Q10: What are the applications of HEA in drug delivery systems?
A10: The hydrophilic nature and biocompatibility of HEA make it suitable for various drug delivery applications:
- Hydrogels: HEA-based hydrogels can encapsulate and release drugs in a controlled manner, offering potential for sustained drug release and targeted delivery. [, , , ]
- Polymer Beads: Copolymer beads containing HEA can be utilized for controlled drug release applications. The release rate can be tailored by adjusting parameters like monomer composition, crosslinker percentage, and drug loading. []
Q11: What is the significance of interchain exchange reactions in the anionic polymerization of HEA?
A: Interchain exchange reactions, primarily transesterification, are crucial considerations during the anionic polymerization of HEA. These reactions can affect the molecular weight distribution and functionality of the resulting polymers. []
Q12: How does the presence of hydrogen bonding influence the polymerization behavior of HEA?
A12: Hydrogen bonding plays a significant role in the polymerization of HEA, affecting both its copolymerization behavior and the properties of the resulting polymers:
- Copolymerization: Hydrogen bonding between HEA and other monomers like butyl acrylate can influence their relative incorporation rates during copolymerization. [] This can impact the final copolymer composition and properties.
- Branching: Hydrogen bonding can affect acrylate backbiting, a process that leads to branching in polymers. While increasing HEA content in a semi-batch copolymerization system did not significantly impact branching levels, introducing a hydrogen-bonding solvent like n-pentanol led to reduced branching. []
Q13: What are the environmental considerations associated with the use and disposal of HEA-based materials?
A: While HEA-based materials offer numerous benefits, it's important to consider their environmental impact. Research on the biodegradability of HEA-based polymers and potential strategies for recycling and waste management is crucial to ensure their sustainable use. []
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